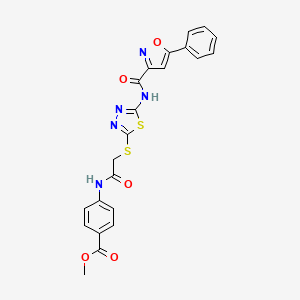

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound of notable interest in the fields of chemistry, biology, medicine, and industry

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid.

Reaction: Nitration followed by cyclization.

Reagents: Phenylacetic acid, sodium nitrate, sulfuric acid.

Conditions: Temperature controlled, typically around 50-60°C.

Step 2: : Formation of the 1,3,4-thiadiazole ring.

Reaction: Cyclization with thioamide.

Reagents: Thiosemicarbazide, acetic anhydride.

Conditions: Reflux conditions.

Step 3: : Assembly of the thiadiazolyl thioether.

Reaction: Thioether formation via nucleophilic substitution.

Reagents: 5-phenylisoxazole-3-carboxylic acid, sodium thiolate.

Conditions: Mild conditions, room temperature to 40°C.

Step 4: : Amide formation and esterification.

Reaction: Acylation with benzoic acid derivative and esterification.

Reagents: Benzoic acid derivative, methyl alcohol, acetic acid.

Conditions: Catalyzed by sulfuric acid, temperature around 60°C.

Industrial Production Methods

Larger scale syntheses mirror the laboratory methods but often employ optimized catalysts and continuous flow processes to enhance yield and purity.

Types of Reactions

Oxidation: : Forms sulfoxides and sulfones.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Products: Sulfoxides, sulfones.

Reduction: : Reduces carboxamido and thiadiazole groups.

Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Products: Alcohols, amines.

Substitution: : Nucleophilic substitutions primarily at the acetamido and benzoate moieties.

Reagents: Halogens, amines.

Products: Halogenated or aminated derivatives.

Major Products

Through these reactions, the compound forms a variety of derivatives, notably sulfoxides, sulfones, alcohols, and halogenated compounds, which further diversify its applications and functionalities.

Chemistry

As a model compound in studying thioether and amide bond reactivity.

Investigated for its potential as a ligand in coordination chemistry.

Biology

Examined for antimicrobial and antifungal properties.

Studied as a potential inhibitor in enzymatic reactions due to its unique binding affinities.

Medicine

Potential use as a lead compound in drug discovery, especially in targeting diseases involving oxidative stress and microbial infections.

Ongoing research into its anti-inflammatory properties.

Industry

Utilized in material science for the development of specialized polymers and coatings.

Employed in analytical chemistry as a standard for reaction mechanisms and pathways.

Mecanismo De Acción

The exact mechanism of action depends on the specific application, but generally, it involves:

Molecular Targets: : Enzymes, bacterial cell walls, inflammatory mediators.

Pathways: : Binding to active sites or altering cell membrane integrity, leading to inhibited function or cell death.

Similar Compounds

4-(2-(2-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Methyl 4-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)benzoate.

Uniqueness

Its structure combines multiple reactive sites, offering versatility in synthetic modifications.

The presence of both an isoxazole and thiadiazole ring system enhances its biological activity, making it more potent in antimicrobial and enzymatic inhibition applications compared to simpler analogs.

This compound is a fascinating study subject, offering diverse applications and significant research opportunities across multiple disciplines.

Propiedades

IUPAC Name |

methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPJXLLIZHBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2669686.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)

![N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2669698.png)

![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)